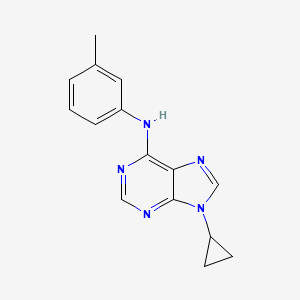
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine (CMP-P6A) is an organic compound that has found a variety of applications in scientific research due to its unique properties. This compound is a purine derivative, a class of molecules that are related to adenine and guanine, the two nitrogenous bases of DNA. CMP-P6A has been used in a variety of research applications, including biochemical and physiological studies, as well as for in vitro experiments.
Aplicaciones Científicas De Investigación
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic studies, as a ligand in binding studies, and as a component of DNA-based assays. It has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, this compound has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine is not well understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, this compound has been shown to interact with DNA, which could lead to the inhibition of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit the transcription of DNA. Additionally, this compound has been shown to have anti-inflammatory and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, this compound has been shown to be non-toxic and non-mutagenic, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify.
Direcciones Futuras
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has a variety of potential future applications. For example, it could be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, this compound could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, this compound could be used in the development of diagnostic assays and in the development of new therapeutics. Finally, this compound could be used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs.
Métodos De Síntesis
9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods, including the direct synthesis of the purine ring, the reductive amination of the purine ring, and the condensation of the purine ring with aldehyde and ketone compounds. The most commonly used method is the direct synthesis of the purine ring, which involves the use of a Grignard reagent and a base. This method is relatively simple and yields a high yield of the desired product.
Propiedades
IUPAC Name |
9-cyclopropyl-N-(3-methylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-10-3-2-4-11(7-10)19-14-13-15(17-8-16-14)20(9-18-13)12-5-6-12/h2-4,7-9,12H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZBRWLLSLZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
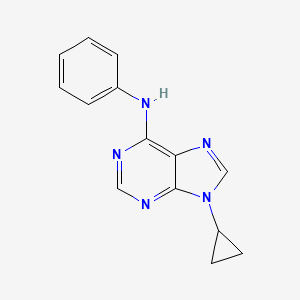
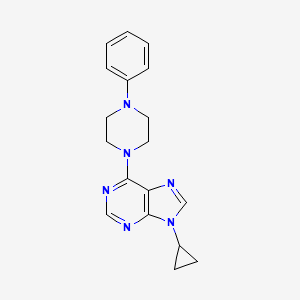
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)
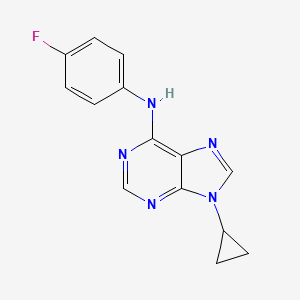
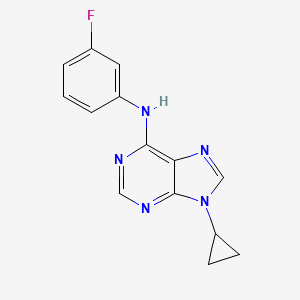
![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)